(5-Ethyl-1,3-phenylene)bis(methylsulfane)
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Overview
Description
(5-Ethyl-1,3-phenylene)bis(methylsulfane): is an organic compound with the molecular formula C10H14S2 and a molecular weight of 198.34 g/mol . This compound is characterized by the presence of two methylsulfane groups attached to a 1,3-phenylene ring, which is further substituted with an ethyl group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3-phenylene)bis(methylsulfane) typically involves the reaction of 5-ethyl-1,3-dibromobenzene with sodium methylsulfide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of (5-Ethyl-1,3-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Ethyl-1,3-phenylene)bis(methylsulfane) can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfane groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, amines, and thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted derivatives
Scientific Research Applications
Chemistry: (5-Ethyl-1,3-phenylene)bis(methylsulfane) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, (5-Ethyl-1,3-phenylene)bis(methylsulfane) is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of (5-Ethyl-1,3-phenylene)bis(methylsulfane) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- (1,3-Phenylene)bis(methylsulfane)
- (5-Methyl-1,3-phenylene)bis(methylsulfane)
- (5-Propyl-1,3-phenylene)bis(methylsulfane)
Comparison: (5-Ethyl-1,3-phenylene)bis(methylsulfane) is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity .
Properties
Molecular Formula |
C10H14S2 |
---|---|
Molecular Weight |
198.4 g/mol |
IUPAC Name |
1-ethyl-3,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C10H14S2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h5-7H,4H2,1-3H3 |
InChI Key |
JZNINSYUCHZICD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)SC)SC |
Origin of Product |
United States |
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